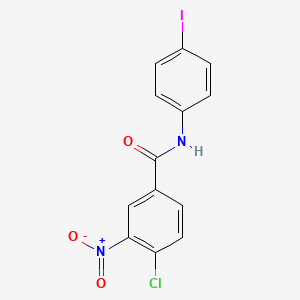

![molecular formula C19H16N4O B11692427 2-(1H-indol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11692427.png)

2-(1H-indol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1H-インドール-3-イル)-N'-[(E)-1H-インドール-3-イルメチリデン]アセトヒドラジドは、アセトヒドラジド結合を介して結合された2つのインドール基を特徴とする、複雑な有機化合物です。

2. 製法

合成経路および反応条件

2-(1H-インドール-3-イル)-N'-[(E)-1H-インドール-3-イルメチリデン]アセトヒドラジドの合成は、通常、2-(1H-インドール-3-イル)アセトヒドラジドとインドール-3-カルバルデヒドの縮合反応によって行われます。反応は通常、エタノールまたはメタノールなどの有機溶媒中で、還流条件下で行われます。反応混合物はその後冷却され、生成物は濾過によって単離され、再結晶によって精製されます。

工業生産方法

この化合物の具体的な工業生産方法はあまりよく文書化されていませんが、一般的なアプローチは、実験室合成のスケールアップを含みます。これには、収率と純度を最大限に高めるための反応条件の最適化と、効率的な精製技術の実施が含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-INDOL-3-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the reaction of indole-3-carboxaldehyde with aceto-hydrazide under acidic conditions. The reaction proceeds through a condensation mechanism, where the aldehyde group of indole-3-carboxaldehyde reacts with the hydrazide group of aceto-hydrazide, forming the desired product .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Common solvents used include ethanol and methanol, while catalysts like hydrochloric acid or sulfuric acid can be employed to facilitate the reaction .

化学反応の分析

反応の種類

2-(1H-インドール-3-イル)-N'-[(E)-1H-インドール-3-イルメチリデン]アセトヒドラジドは、以下を含むさまざまな化学反応を起こすことができます。

酸化: この化合物は、対応する酸化物を形成するために酸化される可能性があります。

還元: 還元反応は、ヒドラジド基をアミンに変換することができます。

置換: インドール環は、求電子置換反応に参加することができます。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 求電子置換反応は、しばしばルイス酸(例:塩化アルミニウム)などの触媒を必要とします。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってインドール酸化物が生成される可能性があり、還元によってアミンが生成される可能性があります。

4. 科学研究の用途

2-(1H-インドール-3-イル)-N'-[(E)-1H-インドール-3-イルメチリデン]アセトヒドラジドは、科学研究でいくつかの用途があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物の構造により、さまざまな生物学的標的に結合することができ、生化学的研究に役立ちます。

工業: 染料、顔料、その他の工業用化学品の生産に使用できます。

科学的研究の応用

2-(1H-INDOL-3-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research:

作用機序

2-(1H-インドール-3-イル)-N'-[(E)-1H-インドール-3-イルメチリデン]アセトヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。インドール基は、酵素または受容体に結合して、その活性を調節することができます。この相互作用は、さまざまな生化学的経路に影響を与え、化合物の観察された効果につながります。

6. 類似の化合物との比較

類似の化合物

2-(1H-インドール-3-イル)エタン-1-オール: ジスルフィラム治療後に肝臓で形成される代謝産物。

3-(1H-インドール-5-イル)-1,2,4-酸化可能な誘導体: 非競合的α-グルコシダーゼ阻害剤。

2-(1H-インドール-3-イル)-キノキサリン誘導体: 関節炎や多発性硬化症の選択的阻害剤。

独自性

2-(1H-インドール-3-イル)-N'-[(E)-1H-インドール-3-イルメチリデン]アセトヒドラジドは、アセトヒドラジド結合を介して結合された二重のインドール構造のために独特です。このユニークな構造により、さまざまな化学反応に参加し、複数の生物学的標的に結合することができ、研究と産業の両方で汎用性の高い化合物になります。

類似化合物との比較

Similar Compounds

3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Known for their non-competitive inhibition of α-glucosidase.

Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl acetic acid derivatives: Used in the treatment of autoimmune and inflammatory disorders.

Benzo[cd]indol-2(1H)-ones and Pyrrolo[4,3,2-de]quinoline-2(1H)-ones: Investigated for their potential in treating cancer and inflammatory diseases.

Uniqueness

What sets 2-(1H-INDOL-3-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE apart is its unique structure, which allows for diverse chemical modifications and a broad range of applications. Its dual indole groups provide a versatile platform for further functionalization and exploration in various scientific fields .

特性

分子式 |

C19H16N4O |

|---|---|

分子量 |

316.4 g/mol |

IUPAC名 |

2-(1H-indol-3-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |

InChI |

InChI=1S/C19H16N4O/c24-19(9-13-10-20-17-7-3-1-5-15(13)17)23-22-12-14-11-21-18-8-4-2-6-16(14)18/h1-8,10-12,20-21H,9H2,(H,23,24)/b22-12+ |

InChIキー |

UDVFDTNZWTXITC-WSDLNYQXSA-N |

異性体SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)N/N=C/C3=CNC4=CC=CC=C43 |

正規SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NN=CC3=CNC4=CC=CC=C43 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11692360.png)

![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11692368.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide](/img/structure/B11692373.png)

![2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl propanoate](/img/structure/B11692386.png)

![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11692394.png)

![Nicotinic acid N'-[3-(4-isopropyl-phenyl)-acryloyl]-hydrazide](/img/structure/B11692395.png)

![2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11692405.png)

![17-(4-Fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11692408.png)

![Cyclohexyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11692412.png)

![(5Z)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692417.png)

![(5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692425.png)